3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
Description
This compound belongs to the 1,2,4-triazole class, characterized by a phenyl group at position 5, a 2,6-difluorophenylmethylthio substituent at position 3, and an amine group at position 4. The 2,6-difluoro substitution on the phenyl ring introduces steric and electronic effects, while the methylthio linker enhances lipophilicity.
Properties
Molecular Formula |
C15H12F2N4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12F2N4S/c16-12-7-4-8-13(17)11(12)9-22-15-20-19-14(21(15)18)10-5-2-1-3-6-10/h1-8H,9,18H2 |
InChI Key |
DARXPSZICMTDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Difluorophenylmethylthio Group: This step involves the reaction of the triazole derivative with 2,6-difluorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazole Derivatives
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione ()
- Substituents :
- Position 3: Thione (-C=S) group.
- Position 4: Amine (-NH₂).
- Position 5: 3-Fluorophenyl.
- Synthesis : Synthesized via fusion of 3-fluorobenzoic acid with thiocarbohydrazide, yielding 85% .
- The mono-fluoro substitution (3-fluorophenyl) may reduce steric hindrance compared to 2,6-difluorophenyl.
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione ()
- Substituents :
- Position 3: Thione (-C=S).
- Position 4: 2,4-Difluorophenyl.
- Position 5: 4-(Phenylsulfonyl)phenyl.
- Synthesis : Refluxing hydrazinecarbothioamide in NaOH followed by acidification .
- Key Differences :
- The sulfonyl group at position 5 introduces strong electron-withdrawing effects, contrasting with the phenyl group in the target compound.
- 2,4-Difluoro substitution (vs. 2,6-difluoro) alters steric and electronic profiles.
Structural and Functional Implications
Electronic Effects:
- The 2,6-difluoro substitution creates a sterically hindered environment compared to mono-fluoro or 2,4-difluoro analogs.
Physicochemical Properties:
- Lipophilicity: Methylthio and 2,6-difluorophenyl groups likely increase logP values in the target compound compared to thione-containing analogs.
- Solubility: The sulfonyl group in ’s compound may improve aqueous solubility relative to the target compound.
Biological Activity
3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a triazole ring with fluorinated phenyl groups and a methylthio moiety, positions it as a candidate for various biological applications, particularly in drug discovery and development.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F2N4S |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 3-[(2,6-difluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
| InChI | InChI=1S/C15H12F2N4S |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)F)F |
The biological activity of 3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is primarily attributed to its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The presence of fluorinated phenyl groups enhances binding affinity and selectivity, while the methylthio group may influence pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar triazole structures possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The incorporation of the difluorophenyl and methylthio groups in this compound may enhance its efficacy against resistant strains of bacteria due to improved binding interactions with bacterial enzymes.
Antifungal Activity
Triazoles are also well-known for their antifungal properties. This compound's structure suggests potential activity against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Research has demonstrated that related triazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus spp..
Anticancer Potential
The anticancer potential of triazoles has been explored extensively. Studies indicate that 1,2,4-triazoles can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The specific structural features of 3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine may contribute to its ability to target cancer cells selectively.
Study 1: Antibacterial Screening
A study conducted on various triazole derivatives revealed that those with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity. The compound was tested against Bacillus subtilis and showed promising results compared to standard antibiotics like ciprofloxacin .
Study 2: Antifungal Efficacy
In a comparative study assessing the antifungal properties of triazoles, this compound demonstrated significant inhibition of Candida albicans growth at low concentrations (MIC values below 10 µg/mL), indicating its potential as a therapeutic agent in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
